molecular formula C24H16N2 B12379666 5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16

5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16

Cat. No.: B12379666
M. Wt: 348.5 g/mol
InChI Key: CXYOEPZIGDJYLE-WFNINAPXSA-N
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Description

5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16: is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer in drug development due to its unique properties that can influence the pharmacokinetics and metabolic profile of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16 involves the incorporation of deuterium into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and often customized based on the desired application.

Industrial Production Methods: Industrial production of this compound is typically carried out under controlled conditions to ensure high purity and yield. The process involves the use of specialized equipment and reagents to facilitate the incorporation of deuterium. The production is often done in batches, and the compound is purified using techniques such as chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16 is used as a tracer in reaction mechanisms and kinetic studies. Its deuterium labeling allows for precise tracking of molecular transformations .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. The deuterium label helps in identifying and quantifying metabolites in complex biological systems .

Medicine: In medicine, this compound is used in drug development to study the pharmacokinetics and pharmacodynamics of new drugs. Its unique properties help in understanding the absorption, distribution, metabolism, and excretion of pharmaceuticals .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and labeling properties make it valuable in various applications, including the production of specialty chemicals and polymers .

Mechanism of Action

The mechanism of action of 5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16 involves its role as a tracer in various biochemical and chemical processes. The deuterium label allows for the precise tracking of the compound in complex systems, providing valuable insights into reaction mechanisms and metabolic pathways. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

  • 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole
  • 11,12-Dihydro-11-phenylindolo[2,3-a]carbazole
  • Indolo[3,2-b]carbazole
  • Indeno[1,2-b]carbazole

Comparison: 5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. The deuterium label provides enhanced stability and allows for precise tracking in various applications. This makes it particularly valuable in scientific research, especially in studies involving reaction mechanisms, metabolic pathways, and drug development .

Properties

Molecular Formula

C24H16N2

Molecular Weight

348.5 g/mol

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11-undecadeuterio-12-(2,3,4,5,6-pentadeuteriophenyl)indolo[3,2-c]carbazole

InChI

InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-22-13-7-5-10-17(22)18-14-15-21-23(24(18)26)19-11-4-6-12-20(19)25-21/h1-15,25H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D/hD

InChI Key

CXYOEPZIGDJYLE-WFNINAPXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C3=C(C(=C(C(=C3C4=C2C5=C(C(=C4[2H])[2H])N(C6=C(C(=C(C(=C56)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=C4)NC6=CC=CC=C65

Origin of Product

United States

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